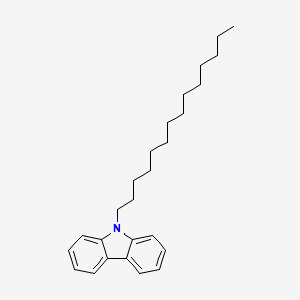

9-Tetradecyl-9H-carbazole

CAS No.: 20863-25-6

Cat. No.: VC14266374

Molecular Formula: C26H37N

Molecular Weight: 363.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20863-25-6 |

|---|---|

| Molecular Formula | C26H37N |

| Molecular Weight | 363.6 g/mol |

| IUPAC Name | 9-tetradecylcarbazole |

| Standard InChI | InChI=1S/C26H37N/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-27-25-20-15-13-18-23(25)24-19-14-16-21-26(24)27/h13-16,18-21H,2-12,17,22H2,1H3 |

| Standard InChI Key | XNHVNLHGCISVBY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a planar carbazole aromatic system (three fused benzene rings with a central pyrrole unit) substituted at the nitrogen atom with a tetradecyl () chain. This alkyl group introduces significant hydrophobicity, as evidenced by a computed logP value of 9.9 , while the carbazole core maintains π-conjugation capabilities critical for electronic applications .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

Aromatic protons: Resonances at δ 7.2–7.3 ppm (doublets for H-1 and H-8 positions) .

-

Aliphatic chain: Multiplet signals between δ 0.8–1.7 ppm for methylene groups, with terminal methyl protons at δ 0.8 ppm .

Infrared (IR) spectroscopy identifies C-H stretching vibrations at 2,850–2,950 cm (aliphatic) and 3,050–3,100 cm (aromatic).

Synthetic Methodologies

Key Synthetic Route

The synthesis involves two primary steps (Scheme 1) :

-

Iodination of Carbazole:

Carbazole undergoes diiodination using and in glacial acetic acid at 80°C for 48 hours, yielding 3,6-diiodo-9H-carbazole (60% yield). -

Alkylation Reaction:

The diiodinated intermediate reacts with tetradecyl bromide under nucleophilic substitution conditions, introducing the alkyl chain. Purification via crystallization in methanol affords the final product.

Table 1: Reaction Conditions for Key Steps

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Iodination | KI, KIO, AcOH | 80°C | 48 h | 60% |

| Alkylation | Tetradecyl bromide, Base | 60–80°C | 24 h | 70% |

Physicochemical Properties

Solubility and Stability

The compound demonstrates:

-

Solubility: High in non-polar solvents (e.g., dichloromethane, chloroform) due to the tetradecyl chain.

-

Thermal Stability: Decomposition temperature >250°C (estimated via TGA of analogous carbazoles) .

Table 2: Computed Molecular Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area | 4.93 Ų |

| Rotatable Bonds | 13 |

| Hydrogen Bond Acceptors | 0 |

Applications in Materials Science

Organic Electronics

9-Tetradecyl-9H-carbazole serves as a monomer in donor-acceptor polymers for:

-

Hole-Transport Materials: Polymers incorporating this unit exhibit hole mobilities up to .

-

OLED Fabrication: The alkyl chain enhances solubility for solution processing while maintaining charge transport efficiency .

Comparative Analysis with Shorter-Chain Analogues

Table 3: Alkyl Chain Length vs. Polymer Performance

| Alkyl Chain Length | Solubility in THF | Hole Mobility (cm²/V·s) |

|---|---|---|

| Butyl (C4) | Moderate | |

| Octyl (C8) | High | |

| Tetradecyl (C14) | Very High |

Challenges and Future Directions

Underexplored Applications

-

Drug Delivery Systems: Hydrophobic core could encapsulate therapeutic agents.

-

Catalysis: Potential as a ligand in transition-metal complexes for cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume